molecular formula C8H16Cl2N2O3 B1646658 Pyridoxamine dihydrochloride monohydrate CAS No. 58052-48-5

Pyridoxamine dihydrochloride monohydrate

Cat. No. B1646658
CAS RN: 58052-48-5
M. Wt: 259.13 g/mol
InChI Key: UUEYKKGETIFWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridoxamine dihydrochloride is a salt and amine form of pyridoxamine, which belongs to the family of vitamin B6 compounds . It is based on a pyridine ring structure, with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents . It occurs naturally in animal-based food products . Its deficiency in humans potentially causes sideroblastic anemia, weakness, insomnia, and neurological disorders .


Chemical Reactions Analysis

Pyridoxamine dihydrochloride monohydrate has been reported to be effective against diabetic nephropathy . It blocks pathogenic oxidative pathways in the progression of diabetic nephropathy . It also inhibits the chemical modification of proteins during lipid peroxidation reactions in vitro .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 241.11 (anhydrous basis) . The storage temperature is less than 0°C .

Scientific Research Applications

Renal Function and Diabetic Nephropathy

  • Pyridoxamine dihydrochloride, known as Pyridorin, has been evaluated for its potential in treating diabetic nephropathy. In clinical trials, it showed some evidence of benefit in patients with less renal impairment, although a significant overall effect on serum creatinine progression was not evident (Lewis et al., 2012).
  • Another study on Pyridorin in diabetic nephropathy suggested a possible benefit in specific subgroups, such as patients with lower baseline serum creatinine, highlighting the importance of patient selection in future trials (Dwyer et al., 2014).

Pharmacological Potential

  • Pyridoxamine has been identified as a multifunctional pharmaceutical agent. It inhibits glycation reactions and advanced glycation end products (AGEs), scavenges toxic carbonyl products, and traps reactive oxygen species, making it a promising candidate for treating diabetic complications and other chronic conditions (Voziyan & Hudson, 2005).

Cardiovascular Effects

  • Research on pyridoxal phosphate, closely related to pyridoxamine, indicated a potential association between pyridoxine deficiency and hypertension, mediated by sympathetic stimulation. Restoration of normal blood pressure levels was observed upon treatment with pyridoxine in animal models (Paulose et al., 1988).

Chemical Interactions

  • The interaction of pyridoxal with amines and diamines has been studied, revealing the formation of compounds with imine, imidazolidine, and pyrimidine moieties, contributing to our understanding of its chemical properties (Kibardina et al., 2016).

Inhibitory Effects on Glycation and Lipoxidation

  • Pyridoxamine has been shown to inhibit advanced glycation and lipoxidation end-products, offering potential therapeutic use in diabetic and hyperlipidemic conditions. It may act similarly to AGE-breakers by reacting with dicarbonyl intermediates (Metz et al., 2003).

Environmental Applications

  • Pyridoxamine has been explored as a novel method for quantifying residual chlorine in water, offering an environmentally friendly alternative to traditional methods (Kaarsholm et al., 2021).

Mechanism of Action

Target of Action

Pyridoxamine dihydrochloride monohydrate, also known as Pyridoxamine, is a form of vitamin B6 and is involved in many biological systems within the body . It primarily targets enzymes that are dependent on pyridoxal phosphate (PLP), a metabolite of Pyridoxamine . These enzymes play crucial roles in the metabolism of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .

Mode of Action

This compound interacts with its targets by acting as a coenzyme. It is converted to pyridoxamine 5’-phosphate (PMP) by pyridoxal kinase, which is further converted to PLP, the active form of the coenzyme . The hydroxyl group at position 3 and aminomethyl group at position 4 of its ring structure endow Pyridoxamine with a variety of chemical properties, including the scavenging of free radical species and carbonyl species formed in sugar and lipid degradation .

Biochemical Pathways

This compound affects various biochemical pathways. It inhibits the Maillard reaction, a chemical reaction between amino acids and reducing sugars that leads to the formation of advanced glycation endproducts . These endproducts are associated with medical complications of diabetes . Pyridoxamine is hypothesized to trap intermediates in the formation of Amadori products released from glycated proteins .

Result of Action

The action of this compound results in molecular and cellular effects. It inhibits the formation of advanced glycation endproducts and advanced lipoxidation endproducts during lipid peroxidation reactions . This inhibition can lead to improved kidney histology in animal models of diabetes . It may also be efficacious in treating diabetic neuropathy and retinopathy associated with diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been found to be more effective at protecting from ionizing radiation-induced gastrointestinal epithelial apoptosis than amifostine, the only radioprotector currently approved by the Food and Drug Administration . This suggests that the presence of ionizing radiation could potentially influence the action of Pyridoxamine.

Safety and Hazards

Pyridoxamine dihydrochloride monohydrate causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment, including chemical impermeable gloves and eye/face protection, should be worn when handling this chemical .

properties

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH.H2O/c1-5-8(12)7(2-9)6(4-11)3-10-5;;;/h3,11-12H,2,4,9H2,1H3;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEYKKGETIFWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxamine dihydrochloride monohydrate
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Reactant of Route 2
Pyridoxamine dihydrochloride monohydrate
Reactant of Route 3
Pyridoxamine dihydrochloride monohydrate
Reactant of Route 4
Pyridoxamine dihydrochloride monohydrate
Reactant of Route 5
Pyridoxamine dihydrochloride monohydrate
Reactant of Route 6
Pyridoxamine dihydrochloride monohydrate

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